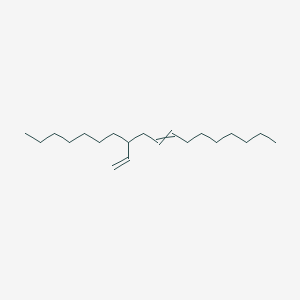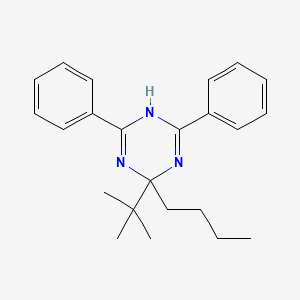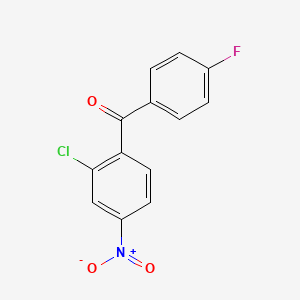![molecular formula C15H21BrN2O B12563089 8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide CAS No. 153001-08-2](/img/structure/B12563089.png)
8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Benzoyl-5,8-diazaspiro[45]decan-5-ium bromide is a chemical compound known for its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide typically involves the reaction of benzoyl chloride with a diazaspiro compound under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the spirocyclic structure. The reaction mixture is then treated with hydrobromic acid to yield the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles, such as chloride or iodide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of corresponding halide derivatives.
Scientific Research Applications
8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide involves its interaction with specific molecular targets. The compound is known to bind to enzymes and inhibit their activity, thereby affecting various biochemical pathways. The spirocyclic structure of the compound allows it to fit into the active sites of enzymes, leading to inhibition of their function .
Comparison with Similar Compounds
Similar Compounds
- 8-Benzyl-2,8-diazaspiro[4.5]decan-3-one
- 8-(benzo[b]thiophen-4-yl)-5,8-diazaspiro[4.5]decan-5-ium bromide
Uniqueness
8-Benzoyl-5,8-diazaspiro[4.5]decan-5-ium bromide is unique due to its benzoyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry .
Properties
CAS No. |
153001-08-2 |
|---|---|
Molecular Formula |
C15H21BrN2O |
Molecular Weight |
325.24 g/mol |
IUPAC Name |
8-aza-5-azoniaspiro[4.5]decan-8-yl(phenyl)methanone;bromide |
InChI |
InChI=1S/C15H21N2O.BrH/c18-15(14-6-2-1-3-7-14)16-8-12-17(13-9-16)10-4-5-11-17;/h1-3,6-7H,4-5,8-13H2;1H/q+1;/p-1 |
InChI Key |
ZTMIACMHCLZOIX-UHFFFAOYSA-M |
Canonical SMILES |
C1CC[N+]2(C1)CCN(CC2)C(=O)C3=CC=CC=C3.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-7H-indeno[2,1-C]quinolin-7-one](/img/structure/B12563022.png)
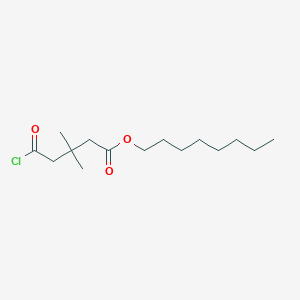
![4-Fluoro-3-{[2-(pyridin-2-yl)hydrazinylidene]methyl}benzonitrile](/img/structure/B12563032.png)
![[4-(Benzenesulfonyl)-4-methoxybut-3-en-1-yn-1-yl]benzene](/img/structure/B12563033.png)
![1H-Pyrrole-2-carboxylic acid, 1-[4-(bromomethyl)phenyl]-, methyl ester](/img/structure/B12563037.png)

![Phosphonic acid, [4-[(2-hydroxyphenyl)thio]-1-butenyl]-](/img/structure/B12563053.png)
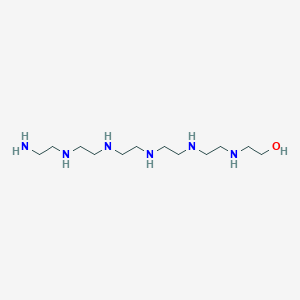
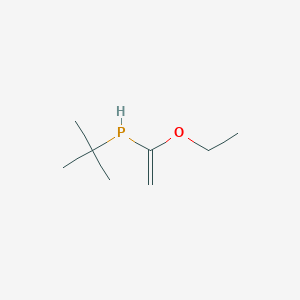

![5-[(Pyrrolidin-1-yl)methyl]pyrimidine-2,4(1H,3H)-dithione](/img/structure/B12563075.png)
